Product packaging for 9-oxabicyclo[6.1.0]non-2-ene(Cat. No.:CAS No. 6690-12-6)

9-oxabicyclo[6.1.0]non-2-ene

Cat. No.: B3385834
CAS No.: 6690-12-6
M. Wt: 124.18 g/mol
InChI Key: TWFJMNZBFSTTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Features and Strain Energy of the Bicyclic Epoxide Framework

9-Oxabicyclo[6.1.0]non-2-ene is a synthetic organic compound with the chemical formula C₈H₁₂O. ontosight.ai Its structure is a bicyclic ether, which consists of a nine-membered ring containing an oxygen atom and a double bond. ontosight.ai The fusion of an eight-membered carbocycle with a three-membered epoxide ring results in a molecule with significant ring strain. This strain is a composite of angle strain, arising from the distorted bond angles within the small epoxide ring and the medium-sized cyclooctene (B146475) ring, and torsional strain.

Computational studies on analogous bicyclo[6.1.0] frameworks suggest a substantial strain energy, often in the range of 25–30 kcal/mol. This stored potential energy is a key determinant of the molecule's reactivity, making the epoxide ring susceptible to nucleophilic attack and ring-opening reactions. The geometry of the molecule is also noteworthy; the fusion of the rings creates a specific three-dimensional conformation that influences its interaction with other reagents and catalysts.

Significance of Bridged Oxirane and Alkene Systems in Chemical Research

Molecules that contain both a bridged oxirane (epoxide) and an alkene functional group are of considerable interest in chemical research. This combination of a strained, electrophilic epoxide and a nucleophilic alkene within the same framework allows for a diverse array of chemical transformations. These systems are valuable intermediates in organic synthesis, providing pathways to more complex molecules. ontosight.ai

The development of efficient synthetic methods to construct bridged ring systems is a significant challenge in organic chemistry, and molecules like this compound serve as important building blocks. researchgate.net The presence of the double bond and the oxygen atom in the ring gives this compound unique reactivity, making it a valuable intermediate in organic synthesis. ontosight.ai For instance, the epoxide can undergo ring-opening reactions, while the alkene can participate in various addition and cycloaddition reactions. ontosight.ai The interplay between these two functional groups can also lead to complex intramolecular rearrangements and cascade reactions, enabling the rapid construction of intricate molecular architectures. beilstein-journals.org

Isomeric Considerations within the 9-Oxabicyclo[6.1.0]nonene Family: Focus on the 2-ene Isomer

The 9-Oxabicyclo[6.1.0]nonene framework can exist in several isomeric forms, depending on the position of the double bond within the eight-membered ring. Besides the 2-ene isomer, other possibilities include the 3-ene and 4-ene isomers. Each isomer possesses distinct chemical and physical properties due to the different spatial relationship between the epoxide and the alkene.

The 9-oxabicyclo[6.1.0]non-4-ene isomer, for example, has been a subject of study and is known to undergo reactions such as halofluorination. sigmaaldrich.com The specific positioning of the double bond in the 2-ene isomer influences its reactivity profile. The proximity of the double bond to the epoxide ring can facilitate electronic interactions and intramolecular reactions that may not be as favorable in other isomers. The synthesis of these isomers often starts from precursors like cis,cis-cycloocta-1,5-diene, and the final position of the double bond is dictated by the synthetic route and reaction conditions employed.

Below is a table summarizing some of the key properties of this compound and its related isomers.

PropertyThis compound9-Oxabicyclo[6.1.0]non-4-ene9-Oxabicyclo[6.1.0]nonane (Saturated)
Molecular Formula C₈H₁₂O nih.govC₈H₁₂O ontosight.aiC₈H₁₄O nist.gov
Molecular Weight 124.18 g/mol nih.gov124.18 g/mol sigmaaldrich.com126.20 g/mol chemeo.com
CAS Number 6690-12-6 nih.gov637-90-1 sigmaaldrich.com286-62-4 nist.gov
Key Structural Feature Epoxide fused to a cyclooctene ring with the double bond at the 2-position. ontosight.aiEpoxide fused to a cyclooctene ring with the double bond at the 4-position. ontosight.aiSaturated epoxide fused to a cyclooctane (B165968) ring. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B3385834 9-oxabicyclo[6.1.0]non-2-ene CAS No. 6690-12-6

Properties

IUPAC Name

9-oxabicyclo[6.1.0]non-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h3,5,7-8H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFJMNZBFSTTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(O2)C=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033175
Record name 9-Oxabicyclo[6.1.0]non-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6690-12-6
Record name 9-Oxabicyclo[6.1.0]non-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 9 Oxabicyclo 6.1.0 Non 2 Ene

Ring-Opening Reactions of the Epoxide Moiety

The epoxide functional group in 9-Oxabicyclo[6.1.0]non-2-ene is the primary site of reactivity, undergoing ring-opening reactions through several distinct pathways. These transformations are influenced by the reaction conditions, including the nature of the reagents and catalysts employed.

The reaction of 9-Oxabicyclo[6.1.0]non-4-ene, an isomer of this compound, with an electrophilic bromine source like N-bromosuccinimide (NBS) initiates a cascade involving the formation of a bromonium ion across the double bond. acs.orgnih.gov The proximate epoxide oxygen then acts as an internal nucleophile, attacking the bromonium ion in an intramolecular fashion. researchgate.net This process, known as neighboring group participation, results in the formation of a transient oxonium ion. acs.orgnih.gov

This highly reactive oxonium intermediate is then susceptible to capture by external nucleophiles. acs.orgnih.gov This stereospecific, yet nonregioselective, nucleophilic attack leads to the formation of novel substituted bicyclic ethers, primarily with bicyclo[4.2.1] and bicyclo[3.3.1] skeletons. acs.orgacs.org The reaction's outcome can be influenced by factors such as reactant concentration; high dilution, for instance, disfavors competing pathways like the direct opening of the bromonium ion. acs.orgresearchgate.net

A variety of external nucleophiles have been successfully employed in this transformation, demonstrating its synthetic utility. acs.org

The oxonium ion intermediate generated from the intramolecular cyclization can be trapped by a range of external nucleophiles. acs.org This allows for the introduction of diverse functional groups into the resulting bicyclic products.

Carboxylic Acids: In the presence of a catalyst such as tetramethylguanidine, carboxylic acids effectively open the oxonium ion to form the corresponding esters. acs.org

Alcohols and Water: Alcohols and water can also serve as nucleophiles, leading to the formation of ethers and diols, respectively. acs.org

Halides: Halide ions are also competent nucleophiles in this reaction, yielding halogenated bicyclic ethers. acs.org For example, bromofluorination of 9-oxabicyclo[6.1.0]non-4-ene using N-bromosuccinimide and a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride results in transannular O-participation to give a mixture of bicyclo[3.3.1] and bicyclo[4.2.1] products. thieme-connect.de

The table below summarizes the reaction of 9-Oxabicyclo[6.1.0]non-4-ene with NBS and various external nucleophiles, leading to different bicyclic products.

External NucleophileResulting Functional GroupBicyclic Skeletons Formed
Carboxylic AcidsEsterbicyclo[4.2.1] and bicyclo[3.3.1]
AlcoholsEtherbicyclo[4.2.1] and bicyclo[3.3.1]
WaterAlcohol (Diol)bicyclo[4.2.1] and bicyclo[3.3.1]
Halides (e.g., F-)Halidebicyclo[3.3.1] and bicyclo[4.2.1]

Lewis acids can also promote the ring-opening of epoxides. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general reactivity of similar epoxides suggests that Lewis acids would coordinate to the epoxide oxygen, activating it towards nucleophilic attack or rearrangement. For instance, acid-mediated cyclization of related oxabicyclo[2.2.1]heptene derivatives is a known transformation. acs.org This suggests that treatment of this compound with a Lewis acid could lead to a variety of rearranged or ring-opened products, depending on the specific acid and reaction conditions used.

The treatment of cyclooctene (B146475) oxide, which includes isomers like this compound, with strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can induce a significant skeletal rearrangement. researchgate.net This transformation involves the deprotonation of a carbon alpha to the epoxide, generating a lithiated epoxide intermediate. researchgate.net

This intermediate then undergoes a transannular rearrangement, leading to a ring contraction. Specifically, the reaction can yield functionalized bicyclo[3.3.0]octan-2-ols, which are derivatives of hexahydropentalen-1-ol. researchgate.net The enantioselectivity of this rearrangement can be controlled by using a chiral ligand, such as (-)-sparteine, in conjunction with the organolithium base. researchgate.net This process allows for the desymmetrization of achiral meso-epoxides into enantiomerically enriched bicyclic alcohols. researchgate.net

The table below details the products from the base-mediated rearrangement of substituted cyclooctene oxides.

SubstrateBase/LigandProductYield (%)Enantiomeric Excess (%)
Substituted cyclooctene oxide (7)Organolithium/(-)-sparteineBicyclo[3.3.0]octan-2-ol (9)50-7283-89
Substituted cyclooctene oxide (27)Organolithium/(-)-sparteineBicyclo[3.3.0]octan-2-ol (29)50-7283-89
Substituted cyclooctene oxide (28)Organolithium/(-)-sparteineBicyclo[3.3.0]octan-2-ol (32)50-7283-89

Data adapted from a study on enantioselective α-deprotonation–rearrangement of meso-epoxides. researchgate.net

Rearrangement Reactions

Force-Induced Isomerization (Mechanochemical Activation) of Analogs

The application of mechanical force to polymer chains can induce chemical transformations in embedded mechanophores, a field known as mechanochemistry. While direct studies on this compound are not prevalent, its positional isomer, 9-oxabicyclo[6.1.0]non-4-ene, has been utilized in studies of force-induced reactions. nsf.govacs.org This analog is copolymerized via ring-opening metathesis polymerization (ROMP) with mechanophore-containing macrocycles. nsf.govacs.org The resulting polymers incorporate the epoxide units, which are described as mechanically inert but are included to enhance the adhesion force between the polymer and the cantilever of an atomic force microscope (AFM). nsf.gov This setup allows for single-molecule force spectroscopy experiments to characterize the force-rate properties of mechanophores like spiropyran. acs.org The use of mechanical action, such as through ball milling or ultrasonication, represents a non-conventional method for inducing reactions and tailoring material properties. beilstein-journals.orgnih.govsemanticscholar.org

Reactions Involving the Alkene Functionality

The carbon-carbon double bond in this compound is a key site for a variety of addition reactions, allowing for further functionalization of the molecule.

Further Epoxidation Reactions

The alkene group in this compound, which is itself a monoepoxide of 1,5-cyclooctadiene (B75094), can undergo a second epoxidation to yield a diepoxide. google.comacs.org The oxidation of 1,5-cyclooctadiene can lead to the formation of both the monoepoxide (this compound) and the corresponding diepoxide, 3,10-dioxatricyclo[7.1.0.0²,⁴]decane. google.com In one reported synthesis, the reaction yielded 39% of the monoepoxide and 24% of the diepoxide. google.com Other methods using sodium perborate (B1237305) for the epoxidation of 1,5-cyclooctadiene have been shown to form the monoepoxide as the sole oxidation product. acgpubs.org

Cycloaddition Chemistry (e.g., Strain-Promoted Alkyne-Azide Cycloaddition for related strained bicyclic systems)

The strain inherent in bicyclic systems like this compound makes them and their analogs reactive partners in cycloaddition reactions. ontosight.ai A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful bioorthogonal ligation technique that does not require a cytotoxic copper catalyst. researchgate.netnih.gov While SPAAC involves alkynes, the underlying principle of using ring strain to accelerate reactions is relevant. The related bicyclo[6.1.0]nonyne (BCN) system is a key substrate in these reactions. researchgate.netnih.gov

The reactivity of these strained systems extends beyond azides. For instance, bicyclo[6.1.0]nonyne reacts with phenyl sydnones, which are 1,3-dipoles, in a strain-promoted cycloaddition that proceeds at physiological temperature in aqueous buffers. rsc.org The rate of this reaction is comparable to some SPAAC reactions. rsc.org Furthermore, the strained alkene in this compound can participate in cycloadditions with nitrile oxides. ontosight.ai Strained trans-cyclooctenes are also known to react rapidly with tetrazines in an inverse-electron-demand Diels-Alder reaction, another important bioorthogonal transformation. sigmaaldrich.com These examples highlight the broad utility of strained bicyclic frameworks in cycloaddition chemistry. acs.orgru.nl

Catalytic Transformations

Catalysis offers efficient and selective routes for the transformation of this compound and its parent structures.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium and gold, are effective catalysts for various transformations of cyclooctene and its derivatives. acs.org Gold-palladium (Au-Pd) bimetallic catalysts supported on graphite (B72142) have been used for the oxidation of cis-cyclooctene, the precursor to the epoxide, using air as the oxidant. researchgate.net The selectivity for the epoxide product, cyclooctene oxide, was high, although the reaction required an initiator like t-butyl hydroperoxide (TBHP). researchgate.net

Silver nanoparticles supported on MCM-41 have also been shown to catalyze the epoxidation of (Z)-cyclooctene to cis-9-oxabicyclo[6.1.0]nonane with high selectivity, using atmospheric oxygen as the primary oxygen source and a substoichiometric amount of TBHP as a radical initiator. rsc.org

Palladium(II) carboxylates are known to be efficient catalysts for the cyclopropanation of olefins. scispace.com Additionally, palladium-catalyzed oxidation reactions are a broad class of transformations applicable to such systems. acs.orgthieme-connect.de

Table 2: Examples of Catalytic Transformations for Cyclooctene Systems

Catalyst System Substrate Reaction Type Product
Au-Pd/Graphite cis-Cyclooctene Epoxidation Cyclooctene oxide
Agnp-MCM-41 (Z)-Cyclooctene Epoxidation cis-9-Oxabicyclo[6.1.0]nonane
Rhodium(II)/Palladium(II) carboxylates Olefins Cyclopropanation Cyclopropanated products

Data sourced from studies on catalytic oxidations and cyclopropanations. researchgate.netrsc.orgscispace.com

Organocatalytic Approaches (e.g., for related epoxidation)

While research focusing specifically on the application of organocatalysts to this compound is limited, the principles of organocatalytic epoxidation are well-established for the synthesis of its saturated analogue, 9-Oxabicyclo[6.1.0]nonane (also known as cyclooctene oxide). These methods provide insight into the metal-free synthesis of related bicyclic epoxides from their corresponding alkenes.

Organocatalytic epoxidation typically employs a simple organic molecule as the catalyst, which activates a green oxidant like hydrogen peroxide (H₂O₂) to generate a reactive oxygen-transfer species in situ. Ketones, particularly fluorinated ketones, have emerged as highly efficient organocatalysts for these transformations. For instance, 2,2,2-trifluoroacetophenone (B138007) has been identified as an effective catalyst for the epoxidation of various olefins, including cyclooctene, to produce the corresponding epoxide in high yields. acs.org The reaction proceeds under mild conditions and utilizes H₂O₂ as the primary oxidant, presenting an environmentally friendly alternative to traditional metal-based or stoichiometric peracid oxidants. acs.org In a typical procedure, cyclooctene is treated with aqueous hydrogen peroxide in the presence of a catalytic amount of the organocatalyst, leading to the formation of 9-Oxabicyclo[6.1.0]nonane with near-quantitative yield. acs.orgacs.org

Another organocatalytic system involves the use of diketopiperazines in the presence of a Hantzsch ester and molecular oxygen. rsc.org This method was successfully applied to the epoxidation of (Z)-cyclooctene, yielding 9-Oxabicyclo[6.1.0]nonane. rsc.org The study highlighted the importance of solvent choice, with hexafluoroisopropanol (HFIP) being particularly effective. rsc.org These organocatalytic approaches demonstrate the potential for selective and efficient epoxidation of the double bond in the cyclooctene ring system without the need for transition metals.

Table 1: Organocatalytic Epoxidation of Cyclooctene to 9-Oxabicyclo[6.1.0]nonane

CatalystOxidantSubstrateProductYield (%)Reference
2,2,2-TrifluoroacetophenoneH₂O₂/K₂CO₃Cyclooctene9-Oxabicyclo[6.1.0]nonane98 acs.org, acs.org
Diketopiperazine (DKP) / Hantzsch esterO₂(Z)-Cyclooctene9-Oxabicyclo[6.1.0]nonane93 rsc.org

Derivatization Strategies for Functionalization

The inherent ring strain of the epoxide and the presence of a double bond make this compound and its isomers valuable intermediates for derivatization and the introduction of new functional groups. The primary strategies for its functionalization involve ring-opening reactions of the epoxide moiety, which can be triggered by various reagents and conditions.

One significant derivatization pathway is the acid-catalyzed or nucleophilic opening of the epoxide ring to generate functionalized cyclooctene derivatives. For the related saturated compound, cis-cyclooctene oxide, treatment with sodium acetate (B1210297) in acetic acid followed by alkaline hydrolysis yields trans-cyclooctane-1,2-diol. orgsyn.org Lewis acids are also known to catalyze the rearrangement of epoxides into ketones; for example, under heat and in the presence of a catalyst system like ZnBr₂/Bu₄NBr, cyclooctene oxide can be converted primarily to cyclooctanone (B32682). rsc.org

For unsaturated analogues like 9-Oxabicyclo[6.1.0]non-4-ene, the double bond can participate in the derivatization process. An intramolecular bromonium ion-assisted epoxide ring-opening has been demonstrated using N-bromosuccinimide. acs.org This reaction proceeds through an oxonium ion intermediate that can be trapped by external nucleophiles such as alcohols, water, or halides. This strategy leads to the formation of novel functionalized bicyclo[4.2.1] and bicyclo[3.3.1] ether structures, effectively transforming the original bicyclic system into more complex molecular architectures. acs.org

Furthermore, the double bond allows for derivatization via polymerization. Ring-opening metathesis polymerization (ROMP) has been successfully applied to (Z)-9-oxabicyclo[6.1.0]non-4-ene using a second-generation Grubbs initiator. semanticscholar.org This process creates polymeric materials where the epoxide functionality remains intact along the polymer backbone, available for further post-polymerization modification, such as hydrolysis to vicinal diols. semanticscholar.org This highlights the utility of the compound as a monomer for creating functional materials.

Table 2: Derivatization Reactions of 9-Oxabicyclo[6.1.0]nonane and its Unsaturated Isomer

Starting MaterialReagents/ConditionsMajor Product(s)Reaction TypeReference
cis-9-Oxabicyclo[6.1.0]nonane1. NaOAc, AcOH2. Alkaline Hydrolysistrans-Cyclooctane-1,2-diolEpoxide Ring-Opening (to Diol) orgsyn.org
cis-9-Oxabicyclo[6.1.0]nonaneZnBr₂/Bu₄NBr, 130-150 °CCyclooctanoneEpoxide Rearrangement (to Ketone) rsc.org
9-Oxabicyclo[6.1.0]non-4-eneN-Bromosuccinimide, Nucleophiles (e.g., RCOOH, ROH)Bicyclo[4.2.1] and Bicyclo[3.3.1] ethersIntramolecular Assisted Ring-Opening acs.org
(Z)-9-Oxabicyclo[6.1.0]non-4-eneGrubbs InitiatorPolymeric monolith with epoxide unitsRing-Opening Metathesis Polymerization semanticscholar.org

Mechanistic Investigations and Reaction Dynamics

Detailed Reaction Mechanisms for Epoxide Opening and Rearrangements

The opening of the epoxide ring in 9-Oxabicyclo[6.1.0]non-2-ene can be initiated under both basic and acidic conditions, proceeding through distinct mechanistic pathways.

Base-Catalyzed Ring Opening: Under basic conditions, the reaction proceeds via a direct SN2 mechanism. A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, attacks one of the electrophilic carbons of the epoxide. This attack occurs from the backside, leading to the opening of the ring to form an alkoxide intermediate. Subsequent protonation by a protic solvent (like water or alcohol) yields the final product. libretexts.orgmasterorganicchemistry.com This mechanism is a classic example of nucleophilic ring-opening where the driving force is the relief of the significant ring strain. libretexts.orglibretexts.org The reaction is highly predictable, with the nucleophile attacking the less sterically hindered carbon, a general feature of SN2 reactions. masterorganicchemistry.comchemistrysteps.com

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and transforms the hydroxyl group into a good leaving group. masterorganicchemistry.compearson.com The mechanism that follows is a hybrid between SN1 and SN2 characteristics. libretexts.orglibretexts.orglibretexts.org The carbon-oxygen bond begins to break, and a partial positive charge develops on the more substituted carbon, which can be stabilized by the alkyl structure. libretexts.orgmasterorganicchemistry.com A weak nucleophile then attacks this more electrophilic carbon before a full carbocation can form. libretexts.orglibretexts.org This attack also occurs from the backside, relative to the oxygen leaving group. libretexts.org

Transannular Rearrangements: The bicyclic structure of this compound and its isomers also allows for complex intramolecular rearrangements. For the related compound 9-Oxabicyclo[6.1.0]non-4-ene, transannular O-heterocyclization has been observed during halofluorination reactions. researchgate.netorgsyn.org This process, involving the participation of the epoxide oxygen, leads to the formation of new bicyclic ether systems, such as endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane. researchgate.net Similarly, intramolecular bromonium ion-assisted epoxide ring-opening can occur, where the reaction is initiated by a species like N-bromosuccinimide, leading to stereospecific formation of novel bicyclic ethers. sigmaaldrich.com

Influence of Ring Strain on Reactivity

The high reactivity of this compound is a direct consequence of the substantial ring strain within the three-membered epoxide ring. chemistrysteps.comrsc.org This strain is composed of two main factors:

Angle Strain: The internal bond angles of the epoxide ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor orbital overlap and inherent instability. chemistrysteps.com

Torsional Strain: The substituents on the epoxide ring carbons are in a permanently eclipsed conformation, further increasing the molecule's potential energy. chemistrysteps.com

Stereochemical Outcomes and Control in Transformations

The stereochemistry of reactions involving this compound is tightly controlled by the underlying reaction mechanisms.

In both acid- and base-catalyzed ring-opening reactions, the nucleophilic attack occurs via an SN2-type mechanism, where the nucleophile approaches the electrophilic carbon from the side opposite to the carbon-oxygen bond. chemistrysteps.comlibretexts.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon center that is attacked. masterorganicchemistry.com Consequently, the two functional groups introduced in the reaction (the nucleophile and the hydroxyl group from the epoxide oxygen) will have a trans relationship in the resulting product. libretexts.orgchemistrysteps.com

This stereospecificity is a key feature of epoxide chemistry and is highly valuable in organic synthesis for controlling the three-dimensional structure of products. For instance, the hydrolysis of the epoxide leads to a trans-diol. libretexts.org

Table 1: Stereochemical Outcomes of Epoxide Ring-Opening Reactions
Reaction ConditionMechanism TypeKey IntermediateStereochemical Result
Basic (e.g., RO⁻, HO⁻)SN2AlkoxideInversion of configuration at the site of attack; trans product
Acidic (e.g., H₃O⁺, HX)SN1/SN2 HybridProtonated EpoxideInversion of configuration at the site of attack; trans product

Kinetic Studies of Key Reactions

Kinetic data for reactions involving this compound are not extensively reported. However, studies on the formation of the closely related isomer, 9-oxabicyclo[6.1.0]non-4-ene, from the oxidation of 1,3-butadiene (B125203) provide insight into the energetics of forming such a system. The activation energy (Ea) for the formation process varies significantly depending on the reaction conditions, highlighting the influence of initiators on the reaction rate. arabjchem.org

For example, the oxidation of 1,3-butadiene to form products including the epoxide has been studied under different initiating conditions, with the following reported activation energies. arabjchem.org

Table 2: Activation Energies for 1,3-Butadiene Oxidation Producing 9-oxabicyclo[6.1.0]non-4-ene
Oxidation ModelApparent Activation Energy (Ea)
Autoxidation20.85 kJ·mol⁻¹
CHP-initiated oxidation33.30 kJ·mol⁻¹
AIBN-initiated oxidation56.27 kJ·mol⁻¹

Qualitative kinetic observations have also been made for the reactions of these epoxides. For instance, the acid-catalyzed hydrolysis of (Z)-(1S,8R)-9-oxabicyclo[6.1.0]non-4-ene with 2M sulfuric acid proceeds over a period of 4 hours at room temperature, indicating a moderate reaction rate under these conditions. semanticscholar.org The rate of epoxide reactions can also be influenced by the choice of solvent and the strength of the nucleophile. masterorganicchemistry.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric parameters of molecules with high accuracy. For 9-Oxabicyclo[6.1.0]non-2-ene, DFT calculations would be used to determine the equilibrium geometry by optimizing key structural features such as bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental spectra. Theoretical calculations can provide valuable insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound.

NMR Spectroscopy: Theoretical predictions of ¹H and ¹³C NMR chemical shifts are achieved by calculating the magnetic shielding tensors of the nuclei in the DFT-optimized geometry. These predicted shifts are crucial for assigning signals in experimental spectra to specific atoms within the molecule, especially for conformationally complex systems like bicyclic compounds.

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These computations generate a theoretical IR spectrum, where specific peaks can be assigned to distinct vibrational modes, such as the C=C stretching of the alkene, C-H stretching, and the characteristic vibrations of the epoxide ring.

Conformational Analysis and Energetics of this compound and Transition States

The eight-membered ring of this compound is highly flexible, allowing the molecule to exist in multiple conformations. Computational conformational analysis is essential to identify the stable low-energy conformers and the transition states that connect them.

While detailed studies on the 2-ene isomer are limited, research on the closely related cis,cis-1,3-cyclooctadiene monoepoxide provides significant insight. Low-temperature ¹³C NMR studies of this isomer revealed that it exists as a mixture of two primary conformations: a symmetrical twist-boat-chair (TBC) and an unsymmetrical twist-boat (TB). The free-energy barriers for the conformational interconversions were determined experimentally, providing a quantitative measure of the molecule's flexibility researchgate.net. It is highly probable that this compound exhibits similar complex conformational behavior.

Computational modeling can map the potential energy surface (PES) to locate these conformers as energy minima and the transition states as first-order saddle points. The calculated energy differences between conformers determine their relative populations at equilibrium, while the energy barriers of the transition states correspond to the activation energies for conformational changes.

Table 1: Experimentally Determined Free-Energy Barriers for Conformational Processes in an Isomer of this compound

Process Isomer Free-Energy Barrier (kcal/mol)
Conformational Process 1 cis,cis-1,3-cyclooctadiene monoepoxide 7.2

This data is for an isomer and serves as a reference for the likely energetic landscape of this compound.

Modeling of Reaction Pathways and Activation Barriers

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, this includes modeling reactions such as epoxidation, ring-opening, and cycloadditions. Theoretical studies on the epoxidation of 1,3-cyclooctadiene (B162279) have shown the formation of (Z)-9-oxabicyclo[6.1.0]non-2-ene hhu.de.

Further modeling can map the entire reaction coordinate from reactants to products, identifying transition states and any intermediates. The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the reaction rate. For instance, studies on the dichlorination of a related cyclooctadiene monoepoxide have shown that the reaction proceeds with extensive transannular participation from the epoxide oxygen, leading to the formation of dichlorinated bicyclic ethers nih.gov. Computational modeling of such pathways can clarify the role of orbital interactions and steric effects in directing the reaction outcome.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity. Computational analysis provides access to a range of electronic properties and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecular surface. It visually identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atom of the epoxide and the π-system of the double bond would be expected to be electron-rich sites.

Reactivity Descriptors: Various descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, can be calculated to provide a more quantitative prediction of reactivity and site selectivity for different types of chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the connectivity and spatial arrangement of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom. In this compound, the chemical shifts of the vinyl protons (C2-H and C3-H) are distinct from the aliphatic and epoxide protons, providing a clear starting point for analysis. The coupling constants between adjacent protons in ¹H NMR spectra are critical for establishing connectivity and dihedral angles, which helps in assigning the relative stereochemistry of the fused ring system.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra that can arise from this bicyclic system. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbon atoms. These methods are indispensable for confirming the carbon backbone and assigning specific protons to their corresponding carbons. For molecules with complex stereochemistry, such as derivatives of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, providing definitive evidence for stereochemical assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Nucleus Predicted Chemical Shift (ppm) Notes
C2/C3 ¹H 5.5 - 6.0 Olefinic protons
C1/C8 ¹H 2.8 - 3.2 Protons on the epoxide ring
C4-C7 ¹H 1.5 - 2.5 Aliphatic protons
C2/C3 ¹³C 125 - 135 Olefinic carbons
C1/C8 ¹³C 50 - 60 Epoxide carbons

A specialized NMR technique has proven particularly useful in the characterization of halogenated derivatives of the closely related isomer, 9-Oxabicyclo[6.1.0]non-4-ene. acs.org This method utilizes the isotopic effects of halogens, such as bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl), on the chemical shifts of the carbon atoms to which they are attached. acs.org

In ¹³C NMR spectroscopy, the presence of a bromine atom causes a small but detectable isotopic shift, resulting in a characteristic duplicated signal for the carbon atom bonded to it. Research on brominated derivatives of the 9-oxabicyclo[6.1.0]nonane framework has shown that these halogen-induced isotopic shifts (Δδ CBr) are in the range of 1.3 to 1.9 parts per billion (ppb). acs.org For chlorinated analogues, the shift (Δδ CCl) is more pronounced, ranging from 8.6 to 8.7 ppb. acs.org The correlation of these distinct isotopic shifts provides an unambiguous method for identifying halogen-bearing carbons and has been successfully used to assign the structures of complex diastereomeric products formed from reactions of this bicyclic system. acs.org

Table 2: Halogen-Induced Isotopic ¹³C NMR Shifts in Derivatives of the 9-Oxabicyclo[6.1.0]nonane System

Halogen Isotopic Shift (Δδ) Application Source
Bromine 1.3 - 1.9 ppb Unambiguous identification of bromine-bearing carbons acs.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound and for analyzing its presence in mixtures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. For this compound, the molecular formula is C₈H₁₂O. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The technique is crucial for confirming the identity of a newly synthesized compound or an isolated natural product by verifying that the experimentally measured mass corresponds to the calculated exact mass of the proposed formula.

Table 3: Molecular Formula Confirmation of this compound by HRMS

Property Value Source
Molecular Formula C₈H₁₂O nih.gov
Calculated Monoisotopic Mass 124.088815 Da nih.govuni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is exceptionally well-suited for assessing the purity of this compound samples and for identifying the compound within complex mixtures, such as essential oils or reaction products. teras.ngepa.gov

In a GC-MS analysis, the sample is volatilized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries for identification. This technique has been used to identify the saturated analogue, 9-Oxabicyclo[6.1.0]nonane, as a bioactive compound in the essential oils of various citrus fruit peels. teras.ng

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms in the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography can determine the absolute configuration, which is crucial for understanding the molecule's biological activity and reaction mechanisms. ed.ac.uk In studies involving the ring-opening of the related 9-Oxabicyclo[6.1.0]non-4-ene, X-ray crystallography was instrumental in unambiguously elucidating the complex stereochemical and structural outcomes, confirming the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems. acs.org This demonstrates the power of the technique to provide unequivocal structural proof for complex molecules derived from the 9-oxabicyclo[6.1.0]nonane core.

Advanced Spectroscopic and Structural Characterization Methodologies

The comprehensive characterization of "9-Oxabicyclo[6.1.0]non-2-ene" is crucial for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. While detailed spectroscopic and chromatographic data for this compound are not extensively available in the public domain, analysis of its isomers and related saturated compounds provides valuable insights. This section details the application of various spectroscopic and chromatographic techniques that are instrumental in the analysis of this compound and its derivatives.

Applications in Advanced Organic Synthesis and Materials Science

9-Oxabicyclo[6.1.0]non-2-ene as a Chiral Building Block

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Chiral building blocks, which are optically active molecules incorporated into a larger synthetic scheme, are essential for this purpose. This compound and its isomers can be prepared as single enantiomers, making them valuable starting materials for asymmetric synthesis.

For instance, the related isomer (Z)-(1S,8R)-9-oxa-bicyclo[6.1.0]non-4-ene has been synthesized from cycloocta-1,5-diene. mdpi.com This chiral epoxide can undergo various stereospecific reactions, allowing the transfer of its chirality to more complex products. The acid-catalyzed hydrolysis of this chiral epoxide, for example, yields the corresponding enantiopure (Z)-cyclooct-5-ene-1,2-diol. mdpi.com The ability to generate such optically active diols and other derivatives underscores the utility of the 9-oxabicyclo[6.1.0]nonene framework as a scaffold for introducing stereocenters in a controlled manner.

Precursor for the Synthesis of Complex Organic Molecules

The inherent ring strain of the epoxide and the presence of a reactive alkene functionality allow this compound to serve as a precursor for a diverse array of more complex cyclic and bicyclic systems.

A significant application of 9-oxabicyclo[6.1.0]nonene isomers is in the synthesis of other, more complex bicyclic ether systems through transannular reactions. These reactions involve the participation of the epoxide oxygen in the opening of an intermediate, leading to the formation of a new ring system.

Specifically, the treatment of 9-oxabicyclo[6.1.0]non-4-ene with N-bromosuccinimide (NBS) initiates an intramolecular bromonium ion-assisted epoxide ring-opening. sigmaaldrich.comacs.org This process proceeds through a presumed oxonium ion intermediate. This reactive intermediate can then be trapped by various external nucleophiles in a stereospecific but non-regioselective manner. acs.org This strategy has been successfully employed to produce novel, functionalized bicyclic ethers with [4.2.1] and [3.3.1] skeletons. sigmaaldrich.comacs.orgresearchgate.net

Similarly, halofluorination reactions using N-halosuccinimides in the presence of a fluoride (B91410) source also proceed via transannular O-heterocyclization, yielding mainly endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1.]nonane along with the minor endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1.]nonane product. researchgate.netthieme-connect.de

Table 1: Synthesis of Novel Bicyclic Ethers from 9-Oxabicyclo[6.1.0]non-4-ene

Reagent(s) Major Product(s) Reference(s)
N-Bromosuccinimide (NBS) trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane researchgate.net
N-Bromosuccinimide (NBS) trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane researchgate.net
N-Halosuccinimides, Et3N•3HF endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane researchgate.net
N-Halosuccinimides, Et3N•3HF endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane researchgate.net

The epoxide ring of 9-oxabicyclo[6.1.0]nonene is susceptible to nucleophilic attack, providing a direct route to functionalized eight-membered rings. This ring-opening reaction is a key strategy for introducing diverse functional groups.

For example, the reaction of (E)-9-oxabicyclo[6.1.0]non-4-ene with various nucleophiles such as thiols (e.g., 2-(4-mercaptophenyl)acetic acid) or amines leads to the formation of functionalized trans-cyclooctene (B1233481) derivatives. google.comgoogle.com These reactions open the epoxide to yield a secondary alcohol on the cyclooctene (B146475) ring, which can enhance properties like aqueous solubility. google.com This approach has been used to prepare aminoalcohols and carboxylic acid-functionalized cyclooctenes. google.comgoogle.com Another example involves reacting (Z)-9-oxabicyclo[6.1.0]non-4-ene with 2-(2-aminoethoxy)ethanol (B1664899) at elevated temperatures to create a functionalized amino alcohol intermediate for further synthesis. nih.gov

Application in Polymer Chemistry and Materials Development

The strained ring system of this compound and its isomers makes them suitable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique for producing advanced polymer architectures.

ROMP is an olefin metathesis reaction that utilizes the relief of ring strain in cyclic alkenes to drive polymerization. Monomers like (Z)-9-oxabicyclo[6.1.0]non-4-ene have been successfully polymerized using Grubbs-type ruthenium catalysts. rsc.orgtdl.org This process yields polymers with a poly(cyclooctene) backbone that retains the epoxide functionality in the side chains. tdl.org

This polymerization technique allows for the creation of unique materials, such as polymeric monolithic supports. These supports have been prepared by copolymerizing (Z)-9-oxabicyclo[6.1.0]non-4-ene with a cross-linker like tris(cyclooct-4-en-1-yloxy)methylsilane in the presence of a porogen. rsc.orgresearchgate.net The resulting materials possess a porous structure and reactive epoxide groups throughout the polymer matrix.

Table 2: ROMP of (Z)-9-Oxabicyclo[6.1.0]non-4-ene (OBN)

Polymerization System Resulting Material Application Reference(s)
OBN, tris(cyclooct-4-en-1-yloxy)methylsilane (cross-linker), Grubbs initiator Porous polymeric monolithic support Heterogeneous catalysis, separation science rsc.orgresearchgate.net

Post-polymerization modification (PPM) is a versatile strategy for synthesizing functional polymers that may be difficult to obtain through direct polymerization of the corresponding functional monomers. semanticscholar.org Polymers derived from the ROMP of this compound are ideal candidates for PPM because the epoxide groups along the polymer backbone are highly reactive and can be converted into a wide range of other functional groups. tdl.org

The epoxide rings on the polymer can be readily opened by a variety of nucleophiles. This allows for the introduction of functionalities such as azides, hydroxyls, thiols, esters, and amines. tdl.org For example, the conversion of the epoxide to an azidohydrin creates a platform for attaching other molecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click reaction". tdl.org Additionally, the epoxide groups on monolithic supports have been hydrolyzed to the corresponding vicinal diols, which can then be used to stabilize platinum nanoparticles for catalytic applications. rsc.org This ability to tailor the chemical properties of the polymer after its synthesis opens up possibilities for creating materials with specific functions for diverse applications. tdl.orgsemanticscholar.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(Z)-(1S,8R)-9-oxa-bicyclo[6.1.0]non-4-ene
Cycloocta-1,5-diene
(Z)-cyclooct-5-ene-1,2-diol
N-bromosuccinimide (NBS)
trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane
trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane
endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1.]nonane
endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1.]nonane
(E)-9-oxabicyclo[6.1.0]non-4-ene
2-(4-mercaptophenyl)acetic acid
2-(2-aminoethoxy)ethanol
Tris(cyclooct-4-en-1-yloxy)methylsilane

Potential for Mechanically Responsive Materials

The incorporation of this compound and its isomers, such as 9-oxabicyclo[6.1.0]non-4-ene, into polymer chains is a key strategy for developing mechanically responsive materials. These "smart" materials are designed to react to mechanical stress, often with a visual cue like a change in color or fluorescence. The epoxide ring of this compound is particularly useful in this context.

One notable application involves the copolymerization of 9-oxabicyclo[6.1.0]non-4-ene with spiropyran (SP)-containing macrocycles. Spiropyrans are well-known mechanophores, molecules that undergo a structural change and become colored when a sufficient mechanical force is applied. To study the force required to activate these molecules, they are incorporated into a polymer chain.

Researchers have utilized an entropically-driven ring-opening metathesis copolymerization (ROMP) to create copolymers of spiropyran macrocycles and 9-oxabicyclo[6.1.0]non-4-ene. In this role, the 9-oxabicyclo[6.1.0]non-4-ene unit acts as a comonomer that facilitates the adhesion of the polymer chains to surfaces, such as an atomic force microscope (AFM) tip, which is used to pull on the single polymer chains and activate the spiropyran mechanophore. This adhesion is crucial for conducting single-molecule force spectroscopy experiments that quantify the forces needed to induce the mechanochemical ring-opening of spiropyran to its colored merocyanine (B1260669) isomer.

Copolymerization for Mechanically Responsive Materials
Component AComponent B (Comonomer)Polymerization MethodApplication
Spiropyran-containing macrocycle (SP1 or SP2)9-Oxabicyclo[6.1.0]non-4-eneEntropically driven ring-opening metathesis copolymerization (ROMP)Single-molecule force spectroscopy to study mechanochemical activation.

Role in the Preparation of Monofluorinated Compounds

This compound and its isomers are valuable substrates for the synthesis of monofluorinated organic compounds. The introduction of a single fluorine atom can significantly alter the biological and chemical properties of a molecule. The epoxide ring in these bicyclic compounds is susceptible to ring-opening by fluoride sources, providing a direct pathway to fluorinated derivatives.

A common method is halofluorination, where the double bond and the epoxide can both participate in reactions. For instance, the bromofluorination of 9-oxabicyclo[6.1.0]non-4-ene using N-bromosuccinimide (NBS) and a fluoride source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) can lead to transannular reactions. In these reactions, the epoxide oxygen participates, resulting in the formation of complex bicyclic structures like endo,endo-2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonane. These bromofluoro compounds can then serve as precursors to other monofluorinated compounds.

Direct ring-opening of the epoxide is also a key strategy. Various fluorinating agents can open the epoxide to yield fluorohydrins (compounds containing both a fluorine atom and a hydroxyl group). The regioselectivity of this reaction is highly dependent on the reagent used.

With a nearly neutral reagent like triethylamine trihydrofluoride (Et3N/3HF), 9-oxabicyclo[6.1.0]non-4-ene is cleaved to the corresponding trans-fluorocyclooctenol.

Strongly acidic reagents, such as Olah's reagent (a mixture of hydrogen fluoride and pyridine), can lead to participation from the nearby double bond, resulting in more complex rearranged products.

The choice of fluorinating agent dictates the reaction pathway and the final monofluorinated product obtained.

Fluorination Reactions of 9-Oxabicyclo[6.1.0]non-4-ene
Reagent(s)Reaction TypeMajor Product Type
N-Bromosuccinimide (NBS), Et3N·3HFBromofluorination with transannular participationendo,endo-2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonane
Et3N/3HFEpoxide Ring-Openingtrans-Fluorocyclooctenol
HF/Pyridine (Olah's Reagent)Epoxide Ring-Opening with double bond participationBicyclic fluoro alcohols (e.g., fluoro-9-oxabicyclo[3.3.1]nonane derivatives)

Synthetic Strategies for Energetic Derivatives

While direct synthesis of energetic materials from this compound is not prominently documented, established synthetic strategies for converting epoxides into energetic materials can be applied to its saturated skeleton, 9-oxabicyclo[6.1.0]nonane. Energetic materials, such as those used in propellants and explosives, often derive their energy from the presence of explosophoric groups like nitrate (B79036) esters (-ONO2).

A primary strategy for creating energetic derivatives from cyclic ethers and epoxides is ring-opening nitration . This method is particularly effective for synthesizing energetic plasticizers and binders, which are crucial components of modern energetic formulations. The reaction typically involves the use of a powerful nitrating agent, such as dinitrogen pentoxide (N2O5), often in an inert solvent like methylene (B1212753) chloride.

Applying this strategy to the 9-oxabicyclo[6.1.0]nonane framework would involve a two-step conceptual process:

Hydrogenation : The double bond of this compound is first saturated to yield 9-oxabicyclo[6.1.0]nonane (also known as cyclooctene oxide). This step ensures that the subsequent nitration targets the epoxide ring without side reactions at the double bond.

Ring-Opening Nitration : The resulting 9-oxabicyclo[6.1.0]nonane is then treated with a potent nitrating agent like dinitrogen pentoxide. The N2O5 cleaves the epoxide ring, adding a nitrate ester group to each of the two carbon atoms that were part of the ring.

This reaction would convert the non-energetic epoxide into 1,2-cyclooctane dinitrate, an energetic material. This dinitrate derivative could potentially serve as an energetic plasticizer, a liquid organic compound added to solid propellants or explosives to improve their mechanical properties and increase their energy content. This ring-opening nitration approach is a well-established method for converting epoxide functionalities into energetic nitrate esters.

Table of Compounds
Compound NameChemical FormulaRole/Significance
This compoundC8H12OSubject of the article; starting material.
9-Oxabicyclo[6.1.0]non-4-eneC8H12OIsomer used in copolymerization for mechanophores.
Spiropyran (SP)VariesMechanophore that changes color under mechanical stress.
Merocyanine (MC)VariesColored isomer of spiropyran formed upon activation.
endo,endo-2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonaneC8H12BrFOProduct of bromofluorination reaction.
trans-FluorocyclooctenolC8H15FOProduct of epoxide ring-opening with a mild fluoride source.
9-Oxabicyclo[6.1.0]nonane (Cyclooctene oxide)C8H14OSaturated precursor for energetic derivative synthesis.
Dinitrogen pentoxideN2O5Nitrating agent for ring-opening nitration.
1,2-Cyclooctane dinitrateC8H14N2O6Potential energetic derivative (plasticizer).

Q & A

Q. What are the standard synthetic protocols for 9-Oxabicyclo[6.1.0]non-2-ene, and how is its purity validated?

Answer: The compound is typically synthesized via epoxidation of cyclooctadiene derivatives. Two common methods include:

  • mCPBA-mediated epoxidation : Using cis,cis-1,5-cyclooctadiene and meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, followed by purification via flash chromatography (n-heptane/EtOAc) .
  • Fe₂(CO)₁₀-catalyzed rearrangement : Bicyclo[6.1.0]non-1-ene undergoes iron carbonyl-catalyzed isomerization to yield the non-2-ene derivative under reflux in hexane .
    Validation : Purity is confirmed by TLC, while structural integrity is verified via ¹H/¹³C NMR (e.g., δ 5.69–5.48 ppm for olefinic protons) and IR spectroscopy (e.g., C-O-C stretching at ~950 cm⁻¹) .

Q. How is this compound characterized in natural product extracts?

Answer: GC-MS is the primary method for identification in plant matrices (e.g., Sphenocentrum jollyanum). Key steps include:

  • Sample preparation : Ethanol or methanol extraction followed by derivatization (if necessary).
  • GC conditions : Non-polar columns (e.g., DB-5) with temperature gradients (e.g., 50°C to 300°C at 10°C/min).
  • MS detection : Characteristic fragments at m/z 124 (molecular ion) and diagnostic peaks (e.g., m/z 81 for cyclohexene oxide fragmentation) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of this compound synthesis?

Answer: Stereoselectivity is sensitive to catalysts and solvents:

  • Epoxidation with mCPBA : Favors cis-epoxide formation due to endo transition-state control, yielding the (Z)-isomer .
  • Iron carbonyl catalysis : Rearrangement of bicyclo[6.1.0]non-1-ene to non-2-ene proceeds via radical intermediates, with stereochemistry preserved due to restricted rotation in the bicyclic system .
    Validation : ¹H NMR coupling constants (e.g., J = 8–10 Hz for transannular protons) and NOE experiments differentiate stereoisomers .

Q. What computational methods are used to predict the reactivity of this compound in radical reactions?

Answer: Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model:

  • Radical fragmentation pathways : The compound undergoes C-O bond cleavage to form alkene oxo radicals, as shown in Figure S6.20 .
  • Transition-state analysis : Activation energies for ring-opening reactions are calculated to compare stability of intermediates .
    Experimental corroboration : EPR spectroscopy detects radical species, while kinetic studies validate computed barriers .

Q. How can spectral data resolve contradictions in CAS registry entries for structurally similar derivatives?

Answer: Discrepancies (e.g., CAS 637-90-1 vs. 19740-90-0 for non-4-ene derivatives ) arise from positional isomerism or stereochemical variations. Resolution strategies include:

  • Comparative NMR : Chemical shifts for bridgehead protons differ between non-2-ene (δ ~2.1–2.5 ppm) and non-4-ene (δ ~3.1–3.3 ppm) .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of H₂O at m/z 106) vary with oxygen positioning .
  • Database cross-referencing : Use NIST Chemistry WebBook or EPA/NIH spectral libraries for authoritative assignments .

Methodological Challenges

Q. What experimental designs mitigate side reactions during Fe₂(CO)₁₀-catalyzed rearrangements?

Answer:

  • Temperature control : Maintain reflux conditions (68–70°C) to prevent over-reaction or decomposition .
  • Catalyst loading : Optimize Fe₂(CO)₁₀ stoichiometry (e.g., 0.33 equiv.) to balance reactivity and byproduct formation .
  • Workup protocols : Use inert atmosphere (N₂/Ar) during extraction to avoid oxidation of iron intermediates .

Q. How is this compound utilized in bioorthogonal chemistry applications?

Answer: The compound serves as a strained alkene for click reactions:

  • Tetrazine ligation : Reacts with tetrazines via inverse electron-demand Diels-Alder (IEDDA) for biomolecule labeling .
  • Optimization : Kinetic studies (e.g., stopped-flow UV-Vis) determine rate constants (k₂ ~10³ M⁻¹s⁻¹) in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-oxabicyclo[6.1.0]non-2-ene
Reactant of Route 2
Reactant of Route 2
9-oxabicyclo[6.1.0]non-2-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.